molecular formula C9H20N2O2 B112121 tert-Butyl (4-aminobutan-2-yl)carbamate CAS No. 177489-90-6

tert-Butyl (4-aminobutan-2-yl)carbamate

Cat. No.: B112121
CAS No.: 177489-90-6
M. Wt: 188.27 g/mol
InChI Key: JOFFSNZHLGGAJC-UHFFFAOYSA-N
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Description

tert-Butyl (4-aminobutan-2-yl)carbamate: is a chemical compound with the molecular formula C9H20N2O2. It is commonly used as a protecting group for amines in organic synthesis due to its stability under various reaction conditions. This compound is also known for its role in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (4-aminobutan-2-yl)carbamate can undergo oxidation reactions, often leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate into its corresponding amine or other reduced forms.

    Substitution: This compound can participate in substitution reactions, where the tert-butyl group or the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry: tert-Butyl (4-aminobutan-2-yl)carbamate is widely used in organic synthesis as a protecting group for amines. It is also employed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to modify peptides and proteins, enhancing their stability and activity. It is also involved in the development of drug candidates and other therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and other materials that require stable amine functionalities.

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl (4-methylpyridin-2-yl)carbamate
  • tert-Butyl (2-aminoethyl)carbamate

Uniqueness: tert-Butyl (4-aminobutan-2-yl)carbamate is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly useful as a protecting group in organic synthesis, where other similar compounds may not offer the same level of protection or ease of deprotection .

Properties

IUPAC Name

tert-butyl N-(4-aminobutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFFSNZHLGGAJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937757
Record name tert-Butyl hydrogen (4-aminobutan-2-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170367-69-8
Record name tert-Butyl hydrogen (4-aminobutan-2-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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